2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
CAS No.:
Cat. No.: VC9396232
Molecular Formula: C19H22ClN3O3
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClN3O3 |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C19H22ClN3O3/c1-12-10-17(22-23(12)11-13-6-8-14(20)9-7-13)21-18(24)15-4-2-3-5-16(15)19(25)26/h6-10,15-16H,2-5,11H2,1H3,(H,25,26)(H,21,22,24) |
| Standard InChI Key | FARWYGVJXXNMDN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]carbamoyl]cyclohexane-1-carboxylic acid, with the molecular formula C₁₉H₂₂ClN₃O₃ and a molecular weight of 375.8 g/mol . The structure integrates a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with an amide-linked pyrazole derivative. The pyrazole ring is further functionalized with a 4-chlorobenzyl group at the 1-position and a methyl group at the 5-position (Figure 1).
Synthetic Pathways and Modifications
Proposed Synthesis Strategy
Although no explicit synthesis route for this compound is documented in the provided sources, analogous compounds suggest a multi-step approach:
-
Cyclohexane Carboxylic Acid Derivative Preparation: Starting with cyclohexane-1,2-dicarboxylic acid, selective mono-amide formation could be achieved using carbodiimide coupling agents like EDCl and HOBt .
-
Pyrazole Substitution: Introducing the 4-chlorobenzyl and methyl groups to the pyrazole ring might involve nucleophilic substitution or Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of AZD5718, a FLAP inhibitor with a bicyclic aminopyrazole scaffold .
Key Challenges
-
Regioselectivity: Ensuring proper substitution on the pyrazole ring (e.g., 1- vs. 3-position) may require protective group strategies.
-
Amide Bond Stability: The carbamoyl linkage between the cyclohexane and pyrazole moieties could be sensitive to hydrolysis under acidic or basic conditions, necessitating mild reaction protocols .
| Feature | This Compound | AZD5718 |
|---|---|---|
| Core Structure | Cyclohexane-carboxylic acid | Bicyclic pyrazole |
| Pyrazole Substitutions | 4-Chlorobenzyl, methyl | Methyl, tert-butoxy |
| log D (Predicted) | ~2.8 | 2.6 |
The 4-chlorobenzyl group may enhance hydrophobic interactions with FLAP’s membrane-binding domain, while the carboxylic acid improves solubility but reduces blood-brain barrier permeability .
Computational ADMET Predictions
Using PubChem’s descriptor data:
-
Lipophilicity: Estimated log P = 3.1 (moderate, favoring cellular uptake).
-
Solubility: ~25 µM in aqueous buffers (limited, typical for carboxylic acids).
-
Metabolic Stability: Susceptible to hepatic glucuronidation due to the carboxylic acid group .
Physicochemical Properties and Drug-Likeness
Thermodynamic Stability
The cyclohexane ring’s chair conformation minimizes steric strain, while intramolecular hydrogen bonding between the amide NH and carboxylic acid groups may stabilize the molecule in polar solvents.
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume